2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile
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Overview
Description
2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with the molecular formula C14H10BrNO2 and a molecular weight of 304.14 g/mol . It is a pale yellow crystalline or powdery solid that is soluble in organic solvents such as ethanol and dimethyl ether . This compound is used as an intermediate in organic synthesis, particularly in the production of other chemical compounds .
Preparation Methods
The preparation of 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile involves several synthetic routes. One common method is the bromination of hydroxybenzaldehyde, followed by a reaction with potassium cyanide to obtain the target compound . Another method involves a one-pot synthesis that employs 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as an intermediate for preparing crisaborole and its pharmaceutically acceptable salts . This process is particularly suitable for industrial-scale production due to its high yield and purity .
Chemical Reactions Analysis
2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is primarily related to its role as an intermediate in the synthesis of crisaborole. Crisaborole exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory response . By inhibiting PDE4, crisaborole reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation and symptoms associated with atopic dermatitis .
Comparison with Similar Compounds
2-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile can be compared with other similar compounds such as:
2-Bromo-5-(4-cyanophenoxy)benzyl alcohol: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.
4-(4-Bromo-3-formylphenoxy)benzonitrile: This compound is an intermediate in the synthesis of crisaborole and has similar applications in the pharmaceutical industry.
The uniqueness of this compound lies in its specific functional groups, which make it a valuable intermediate in the synthesis of biologically active molecules and pharmaceuticals .
Properties
IUPAC Name |
2-[4-bromo-3-(hydroxymethyl)phenoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c15-13-6-5-12(7-11(13)9-17)18-14-4-2-1-3-10(14)8-16/h1-7,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHFPHSJKMHFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=C(C=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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